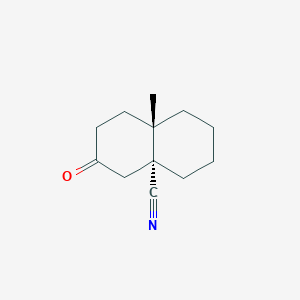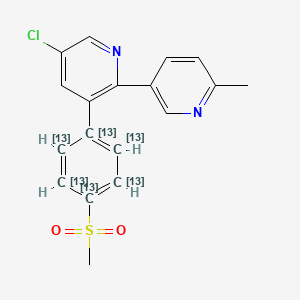
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate typically involves the condensation of 5-chloro-2-hydroxy-4-methylbenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-4-methylbenzaldehyde or 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 3-(5-chloro-2-hydroxy-4-methyl-phenyl)-3-hydroxy-1-phenyl-prop-1-en-1-olate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-4-methylbenzaldehyde: Shares the chloro and hydroxy groups but lacks the extended conjugated system.
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-pyrazole: Contains a pyrazole ring instead of the enone structure.
5-Chloro-2-hydroxy-4-methylacetophenone: Similar structure but with a different functional group arrangement.
Uniqueness
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is unique due to its combination of functional groups and extended conjugated system, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C16H12ClO3- |
|---|---|
Molekulargewicht |
287.71 g/mol |
IUPAC-Name |
(Z)-3-(5-chloro-2-hydroxy-4-methylphenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-9,18-19H,1H3/p-1/b14-9- |
InChI-Schlüssel |
YYFKHVARDOQMEW-ZROIWOOFSA-M |
Isomerische SMILES |
CC1=CC(=C(C=C1Cl)C(=O)/C=C(/C2=CC=CC=C2)\[O-])O |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C=C(C2=CC=CC=C2)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
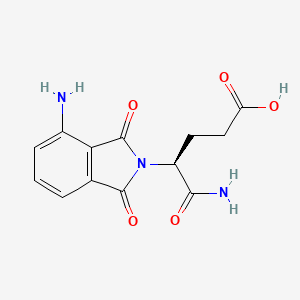

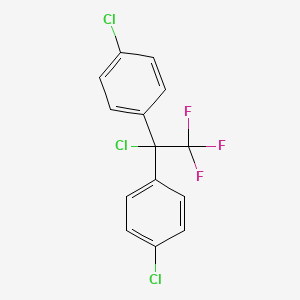
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
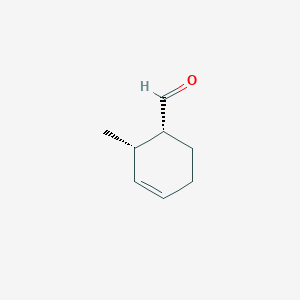
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

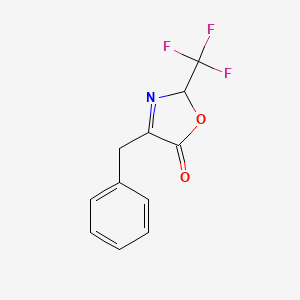
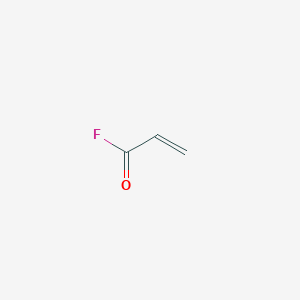
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
